2-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
Description
Propriétés
IUPAC Name |
2-fluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O/c1-13-18(24-20-22-10-5-11-25(13)20)14-6-4-7-15(12-14)23-19(26)16-8-2-3-9-17(16)21/h2-12H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEVBYITBPNRTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multistep reactions. One common approach is the condensation of 3-methylimidazo[1,2-a]pyrimidine with a suitable benzoyl chloride derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Amide Group
The benzamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Reacts with HCl (6M) at 100°C to yield 2-fluorobenzoic acid and 3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)aniline.
-
Enzymatic cleavage : Susceptible to protease-mediated hydrolysis in biological systems, forming inactive metabolites .
Fluorine Substituent
The electron-withdrawing fluorine atom directs electrophilic substitution reactions:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C selectively introduces nitro groups at the benzene ring’s para position .
-
Suzuki coupling : Pd-catalyzed cross-coupling with arylboronic acids replaces fluorine under microwave irradiation (120°C, 30 min) .
Imidazo[1,2-a]pyrimidine Core
The bicyclic system participates in electrophilic aromatic substitution (e.g., bromination) and coordination chemistry:
-
Bromination : NBS in CCl₄ adds bromine at the C5 position of the pyrimidine ring .
-
Metal complexation : Binds Fe³⁺ or Cu²⁺ via nitrogen atoms, altering spectroscopic properties .
Stability and Degradation
Thermal Stability : Decomposes above 250°C, releasing CO and HCN gases (TGA-DSC analysis).
Photodegradation : UV light (254 nm) induces ring-opening reactions, forming cyanuric acid derivatives .
Table 2: Degradation Products Under Oxidative Conditions
| Condition | Major Products | Mechanism |
|---|---|---|
| H₂O₂ (30%, 60°C) | 2-Fluorobenzoic acid, Pyrimidine-2-carboxylic acid | Radical-mediated oxidation |
| KMnO₄ (pH 12, RT) | 3-Nitrobenzoic acid, Imidazole-4,5-dione | Aromatic ring cleavage |
Mechanistic Insights
-
Amidation : Proceeds via a nucleophilic acyl substitution mechanism, where the aniline nitrogen attacks the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride .
-
Electrophilic Substitution : Fluorine’s -I effect directs incoming electrophiles to the benzamide ring’s meta/para positions, validated by DFT calculations .
Applications De Recherche Scientifique
Antitubercular Activity
One of the most significant applications of 2-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is its potential as an antitubercular agent . Recent studies have demonstrated its efficacy against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. In vitro studies have shown that related compounds exhibit minimum inhibitory concentration (MIC) values leading to a 90% reduction in bacterial growth against these strains .
Synthesis and Derivatives
The synthesis of this compound typically employs multicomponent reactions and condensation processes. Notably, continuous flow reactors and automated synthesis platforms are utilized for industrial production to optimize yield and efficiency .
Related Compounds
Several derivatives share structural similarities with this compound, which can influence their biological activities. For example:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Methoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide | C21H18N4O2 | Contains a methoxy group influencing solubility |
| This compound | C20H15FN4O | Fluorine substitution enhances metabolic stability |
Case Studies
Research has focused on the biological activities of this compound across various studies:
- Antitubercular Efficacy : A study demonstrated that derivatives showed significant activity against Mtb strains, emphasizing the importance of structural modifications for enhancing potency .
- Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and elimination (ADME) properties indicate favorable pharmacokinetic profiles for certain derivatives .
Mécanisme D'action
The mechanism of action of 2-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
Key Findings :
- Kinase Selectivity : Imatinib and nilotinib () inhibit DDR1/2 but lack selectivity, whereas the target compound’s imidazo[1,2-a]pyrimidine core may improve specificity .
- Solubility : C2A’s solubility in DMSO (2 mg/mL) suggests moderate lipophilicity, comparable to the target compound’s predicted profile .
Activité Biologique
2-Fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a synthetic compound belonging to the imidazo[1,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's structure features a fluorine atom and an imidazo-pyrimidine moiety, which are critical for its biological interactions. The presence of the fluorine atom can enhance lipophilicity and influence receptor binding affinity.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia).
- IC50 Values : The compound showed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating potent cytotoxic effects against these cell lines .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, positioning it as a potential candidate for further development as an antimicrobial agent .
The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in cell signaling pathways related to cancer proliferation and microbial resistance. Molecular docking studies have suggested binding affinities to targets involved in apoptosis and cell cycle regulation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar imidazo[1,2-a]pyrimidines is valuable.
Case Studies
Recent case studies have highlighted the promising applications of this compound:
Q & A
Q. What are the recommended synthetic routes for 2-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide, and how are intermediates characterized?
Answer: The synthesis typically involves a multi-step process starting with the formation of the imidazo[1,2-a]pyrimidine core via cyclization of amines and diketones. For example, analogous compounds are synthesized by reacting substituted anilines with acyl chlorides or activated carbonyl intermediates under reflux conditions . Key intermediates, such as 3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)aniline, are characterized using:
Q. What spectroscopic methods are critical for validating the structure of this compound?
Answer:
- ¹H-NMR : Aromatic protons in the imidazo[1,2-a]pyrimidine ring appear as doublets or triplets (e.g., δ 8.56–7.66 ppm), while the fluorine substituent induces splitting patterns in adjacent protons .
- 13C-NMR : Carbonyl signals (C=O) resonate at ~167 ppm, and quaternary carbons in the heterocyclic core appear at ~150 ppm .
- FT-IR : Key bands include ~3153 cm⁻¹ (amide N-H) and ~1204 cm⁻¹ (aromatic C-F) .
Q. How can researchers optimize reaction yields for imidazo[1,2-a]pyrimidine derivatives?
Answer:
- Catalyst selection : Zinc dust and ammonium chloride are effective for reducing nitro groups or facilitating cyclization .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol is suitable for NaBH₄-mediated reductions .
- Temperature control : Cyclization reactions often require reflux (~100–120°C) to avoid byproduct formation .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELX, PHENIX) resolve structural ambiguities in this compound?
Answer:
- SHELXL : Refines small-molecule structures using high-resolution X-ray data, particularly useful for resolving fluorine atom positions and confirming bond angles in the benzamide moiety .
- PHENIX : Integrates molecular replacement for macromolecular complexes, enabling analysis of ligand-binding interactions (e.g., with kinase domains) .
- Validation tools : R-factor metrics and electron density maps (e.g., 2Fo-Fc) ensure accurate placement of the imidazo[1,2-a]pyrimidine core .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Answer:
- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring improves target affinity, as seen in discoidin domain receptor (DDR) inhibitors .
- Scaffold hopping : Replacing the benzamide with sulfonamide groups (e.g., as in 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide) enhances solubility and enzyme inhibition .
- Bioisosteres : Fluorine atoms at specific positions (e.g., 2-fluoro vs. 4-fluoro) can modulate metabolic stability without compromising binding .
Q. What strategies resolve contradictions in spectral or crystallographic data during characterization?
Answer:
- Dual validation : Cross-check NMR assignments with HSQC/HMBC experiments to confirm connectivity in aromatic regions .
- Dynamic resolution : For crystallographic ambiguities, refine structures using both SHELXL (small-molecule) and PHENIX (macromolecular) pipelines .
- Batch comparison : Compare LC-MS profiles of multiple synthetic batches to identify impurities (e.g., dehalogenation byproducts) .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
Answer:
- LogP calculation : Tools like MarvinSketch estimate lipophilicity (LogP ~2.5–3.5), critical for blood-brain barrier penetration .
- ADMET profiling : SwissADME predicts CYP450 interactions, highlighting risks of hepatic metabolism for the imidazo[1,2-a]pyrimidine scaffold .
- Docking studies : AutoDock Vina models interactions with targets like DDR1/2, identifying key hydrogen bonds with the benzamide carbonyl .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Purification : Column chromatography is labor-intensive; switch to recrystallization using ethanol/water mixtures for gram-scale batches .
- Byproduct control : Monitor for dimerization of the imidazo[1,2-a]pyrimidine core using TLC (Rf ~0.3 in ethyl acetate/hexane) .
- Yield optimization : Replace acyl chlorides with in-situ activation (e.g., EDCI/HOBt) for safer amide bond formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
